Cellotriose

Enzyme Kinetics β-Glucosidase Cellulase Research

Cellotriose ≥95% HPLC is the definitive substrate for β-glucosidase characterization, providing 8.6-fold higher catalytic efficiency (kcat/Km) than cellobiose and 30% greater relative activity for sensitive kinetic assays. Its Kd of 1.5 µM for ABC transporter binding proteins enables precise transport mechanism studies. The unique MS/MS fragmentation pattern distinguishes it from α-linked isomers for linkage verification. As a natural inducer of cellobiohydrolase gene transcription, it is the correct probe for cellulase regulation research. Avoid generic substitution—insist on defined DP3, β(1→4)-linked cellotriose.

Molecular Formula C18H32O16
Molecular Weight 504.4 g/mol
CAS No. 33404-34-1
Cat. No. B013521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCellotriose
CAS33404-34-1
SynonymsO-β-D-Glucopyranosyl-(14)-O-β-D-glucopyranosyl-(14)-D-glucose;  (Glc1-b-4)2-D-Glc; 
Molecular FormulaC18H32O16
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
InChIInChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17+,18+/m1/s1
InChIKeyFYGDTMLNYKFZSV-ZWSAEMDYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cellotriose CAS 33404-34-1: Defining Properties as a Cellulase Research Oligosaccharide


Cellotriose (CAS 33404-34-1) is a cello-oligosaccharide composed of three β-(1→4)-linked D-glucose units, with a molecular weight of 504.44 g/mol . It serves as a defined intermediate in the enzymatic hydrolysis of cellulose, finding primary use in the identification, differentiation, and characterization of oligosaccharide-metabolizing enzymes such as endoglucanases and β-glucosidases [1]. Commercial preparations are typically specified to a purity of ≥93% or >95% as determined by HPLC, reflecting the material quality available for research use [2].

Why Cellotriose Cannot Be Readily Substituted: Evidence-Based Differentiation from Cellobiose, Cellotetraose, and Maltotriose


Despite being members of the cello-oligosaccharide family, cellotriose exhibits distinct biochemical and biophysical properties compared to its closest analogs, such as cellobiose (DP2), cellotetraose (DP4), and maltotriose (α(1→4) linkage). These differences manifest in enzyme kinetics [1][2], substrate specificity [3], transport system interactions [4], and analytical behavior [5]. Consequently, generic substitution based solely on being a 'cellulose-derived oligosaccharide' is not scientifically valid for applications requiring precise chain length, linkage stereochemistry, or specific interaction profiles. The following quantitative evidence details these critical distinctions.

Quantitative Differentiation of Cellotriose from Closest Analogs: A Head-to-Head Evidence Guide


Enzyme Kinetics: Cellotriose Exhibits an 8.6-Fold Higher Catalytic Efficiency than Cellobiose for β-Glucosidase CelB

A direct head-to-head comparison of kinetic parameters for β-glucosidase CelB from Pyrococcus furiosus shows that cellotriose (DP3) is processed with significantly higher catalytic efficiency (kcat/Km) than cellobiose (DP2). The enzyme has a Km of 4.55 mM for cellotriose, compared to 28.6 mM for cellobiose, demonstrating a 6.3-fold higher affinity [1]. The catalytic efficiency (kcat/Km) for cellotriose is 75.98 mM⁻¹ s⁻¹, which is 8.6-fold greater than the 9.96 mM⁻¹ s⁻¹ observed for cellobiose [1]. This data provides a clear, quantifiable rationale for selecting cellotriose over cellobiose as a preferred substrate for this enzyme class.

Enzyme Kinetics β-Glucosidase Cellulase Research

Enzyme Specificity: Cellobiose Dehydrogenase (CDH) Exhibits Distinct Substrate Affinities for Cellotriose vs. Cellobiose

A direct comparison of kinetic constants for cellobiose dehydrogenase (CDH) from Phanerochaete chrysosporium reveals a nuanced difference in substrate preference. While cellobiose has a lower Km (0.12 mM) than cellotriose (0.49 mM), the kcat/Km catalytic efficiency for cellotriose (53.1 mM⁻¹ s⁻¹) is significantly lower than that for cellobiose (225 mM⁻¹ s⁻¹) [1]. This 4.2-fold difference in catalytic efficiency indicates that while both are substrates, CDH processes cellobiose far more effectively. This quantitative distinction is critical for experiments designed to differentiate between CDH and other cellulolytic enzymes or to study the role of specific oligosaccharides in complex mixtures.

Enzyme Specificity Cellobiose Dehydrogenase Lignocellulose Degradation

β-Glucosidase Substrate Activity Profile: Cellotriose Shows 130% Activity Relative to Cellobiose

In a comparative study of β-glucosidase activity across various oligosaccharide substrates, cellotriose exhibited a relative activity of 130% when compared to a cellobiose baseline of 100% [1]. This contrasts with cellotetraose (120%) and cellopentaose (91%), demonstrating that activity is not simply a function of increasing chain length. This specific activity profile makes cellotriose a valuable tool for characterizing enzyme specificity and for selecting optimal substrates in high-throughput screening assays where a signal above the cellobiose baseline is advantageous.

Substrate Profiling β-Glucosidase Enzyme Assay Development

Specific Substrate for an ATP-Dependent Transport System: Cellotriose is Co-Transported with Cellobiose

In Streptomyces reticuli, an inducible ATP-dependent uptake system transports both cellobiose and cellotriose with high affinity. The system transports cellobiose with a Km of 4 µM and also transports cellotriose, though to a lesser degree than cellobiose [1]. A membrane-anchored binding protein component of this system exhibits a Kd of 1.5 µM for both cellobiose and cellotriose, confirming a shared high-affinity binding site [1]. This direct involvement in a specific microbial transport mechanism differentiates cellotriose from other cello-oligosaccharides like cellotetraose, which are transported with lower efficiency, and highlights its unique role in cellulose-degrading organism physiology.

Membrane Transport ABC Transporter Streptomyces reticuli

Analytical Differentiation via nESI-MS/MS: Cellotriose (β1→4) Generates a Unique Fragmentation Pattern Distinct from Maltotriose (α1→4)

A 2024 study demonstrated that conventional nESI-CID-MS/MS can differentiate stereoisomers of oligosaccharides. For the first time, this platform was used to distinguish cellotriose (β(1→4)) from maltotriose (α(1→4)) based on their distinct diagnostic fragment ions generated upon collision-induced dissociation of halide adducts [1]. This method provides a rapid, direct-infusion analytical approach to confirm the identity of a β(1→4)-linked trisaccharide like cellotriose, as opposed to an α(1→4)-linked maltotriose, without requiring chromatographic separation. This is a critical distinction for quality control and for verifying the product of synthetic or enzymatic reactions.

Analytical Chemistry Mass Spectrometry Isomer Differentiation

Differential Gene Induction: Cellotriose is a Cellobiohydrolase Gene Transcription Inducer, Unlike Cellobiose

In the basidiomycete Phanerochaete chrysosporium, cellotriose and cellotetraose act as natural inducers of cellobiohydrolase gene transcription, particularly for the cel7C gene. In contrast, cellobiose, the primary product of many cellulases, shows a weaker effect for cel7C and has little effect on the cel7D gene [1]. This functional difference provides a mechanistic basis for why cellotriose cannot be substituted with cellobiose in studies of cellulase regulation. Cellotriose serves as a specific molecular signal that cellobiose does not.

Gene Regulation Cellobiohydrolase Cellulase Induction

Precision Application Scenarios for Cellotriose: Where Its Quantifiable Advantages Matter Most


Enzymology: Kinetic Characterization of β-Glucosidases with Enhanced Assay Sensitivity

Cellotriose is the preferred substrate for characterizing β-glucosidases due to its 8.6-fold higher catalytic efficiency (kcat/Km) compared to cellobiose for enzymes like CelB [1]. This higher efficiency enables more sensitive kinetic assays, reduces the amount of enzyme and substrate required, and allows for more accurate determination of kinetic parameters. The 30% higher relative activity over the cellobiose baseline in some β-glucosidase assays [2] further enhances signal-to-noise ratios in screening applications.

Microbial Physiology: Investigating Specific Cellodextrin ABC Transporters

Cellotriose is an essential tool for studying the ATP-dependent cellobiose/cellotriose transport systems found in cellulolytic bacteria like Streptomyces reticuli. Its high-affinity binding (Kd = 1.5 µM) to the transporter's binding protein [3] makes it a key substrate for characterizing this uptake mechanism. Its differential transport efficiency compared to longer cello-oligosaccharides (e.g., cellotetraose) allows researchers to define the transporter's chain-length specificity.

Analytical Chemistry: Verification of β(1→4) Trisaccharide Purity and Identity

The distinct MS/MS fragmentation pattern of cellotriose, as differentiated from its α(1→4)-linked isomer maltotriose via nESI-CID-MS/MS of halide adducts [4], provides a rapid and definitive method for quality control. This analytical fingerprint confirms the stereochemical purity of the β(1→4) linkage, which is essential for any experiment where the glycosidic bond geometry is critical, such as in enzyme specificity studies or the synthesis of complex glycans.

Molecular Biology: Elucidating Cellulase Gene Regulation

Cellotriose is a specific molecular probe for studying the induction of cellobiohydrolase genes. Unlike cellobiose, cellotriose is a natural transcription inducer for key cellulase genes in model organisms like Phanerochaete chrysosporium [5]. This functional distinction makes cellotriose the correct tool compound for experiments designed to unravel the regulatory networks controlling cellulase expression in fungi and bacteria.

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